N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine
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Overview
Description
N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multi-step organic reactionsThe final step involves the sulfonylation of the piperidine ring with cyclohexylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridine
- 2-(1-(Cyclohexylsulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 3-((1-(Cyclohexylsulfonyl)piperidin-4-yl)oxy)pyridazine
Uniqueness
N4-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-N-(1-cyclohexylsulfonylpiperidin-4-yl)-4-N-cyclopropyl-6-N,6-N-dimethylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2S/c1-23(2)19-14-20(22-15-21-19)25(16-8-9-16)17-10-12-24(13-11-17)28(26,27)18-6-4-3-5-7-18/h14-18H,3-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDUGAOPVIYDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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